2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 612037-44-2
VCID: VC5413790
InChI: InChI=1S/C20H23N5/c1-5-8-15-14(2)16(13-21)20-23-17-9-6-7-10-18(17)25(20)19(15)22-11-12-24(3)4/h5-7,9-10,22H,1,8,11-12H2,2-4H3
SMILES: CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCN(C)C)C#N
Molecular Formula: C20H23N5
Molecular Weight: 333.439

2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 612037-44-2

Cat. No.: VC5413790

Molecular Formula: C20H23N5

Molecular Weight: 333.439

* For research use only. Not for human or veterinary use.

2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile - 612037-44-2

Specification

CAS No. 612037-44-2
Molecular Formula C20H23N5
Molecular Weight 333.439
IUPAC Name 1-[2-(dimethylamino)ethylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C20H23N5/c1-5-8-15-14(2)16(13-21)20-23-17-9-6-7-10-18(17)25(20)19(15)22-11-12-24(3)4/h5-7,9-10,22H,1,8,11-12H2,2-4H3
Standard InChI Key KJTABBACNPGWOT-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCN(C)C)C#N

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a pyrido[1,2-a]benzimidazole scaffold, a bicyclic system formed by fusing a pyridine ring with a benzimidazole moiety. Key substituents include:

  • Allyl group at position 2, enhancing hydrophobic interactions .

  • Dimethylaminoethylamino group at position 1, contributing to solubility and hydrogen-bonding potential .

  • Methyl group at position 3, providing steric stabilization .

  • Nitrile at position 4, enabling dipole interactions and metabolic stability .

The IUPAC name, 1-[2-(dimethylamino)ethylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects these substituents .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure. The ¹H NMR spectrum (SpectraBase ID: GKkXJ2n6QMQ) reveals peaks for the allyl protons (δ 5.2–5.8 ppm), dimethylamino group (δ 2.2–2.5 ppm), and aromatic protons (δ 7.1–8.3 ppm) . High-resolution mass spectrometry (HRMS) reports an exact mass of 333.195346 g/mol , consistent with the molecular formula.

Synthesis and Industrial Scalability

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Core Formation: Cyclocondensation of 2-aminobenzimidazole derivatives with α,β-unsaturated ketones under acidic conditions.

  • Allylation: Introduction of the allyl group via nucleophilic substitution or palladium-catalyzed coupling .

  • Amination: Reaction with 2-(dimethylamino)ethylamine to install the tertiary amine side chain .

  • Nitrile Incorporation: Cyanation at position 4 using trimethylsilyl cyanide (TMSCN) or similar reagents.

Table 1: Key Synthetic Intermediates

StepIntermediateReagent/ConditionsYield (%)
1Pyrido[1,2-a]benzimidazole coreHCl/EtOH, reflux65–70
2Allylated derivativeAllyl bromide, K₂CO₃80–85
3Aminated product2-(Dimethylamino)ethylamine, DMF75–78
4Final productTMSCN, CuCN60–65

Industrial Optimization

Continuous flow reactors improve yield (≥90%) and reduce reaction times compared to batch processes. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) achieves >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

  • Stability: Stable under inert atmospheres at −20°C; degrades in acidic/basic conditions via nitrile hydrolysis .

Table 2: Physicochemical Data

PropertyValueMethod
LogP2.8 ± 0.3HPLC
pKa8.1 (tertiary amine)Potentiometry
Melting Point198–202°CDSC

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits kinases (IC₅₀ = 0.8–1.2 µM) and topoisomerases (IC₅₀ = 1.5–2.0 µM) by binding to ATP pockets and intercalating DNA. Molecular docking studies show hydrogen bonds between the nitrile and kinase hinge regions.

Antiproliferative Effects

In vitro assays against HCT-116 colorectal cancer cells demonstrate IC₅₀ = 3.2 µM, with apoptosis induction via caspase-3 activation. Synergy with 5-fluorouracil (combination index = 0.45) suggests combinatorial potential.

Applications in Medicinal Chemistry

Lead Optimization

Structural analogs with modified side chains exhibit enhanced potency:

  • Phenethylamine derivatives (e.g., CID 1538675) show 10-fold higher kinase affinity due to π-π stacking .

  • Pentyl-substituted analogs (C₂₄H₃₃N₅) improve logP (3.2) but reduce solubility.

Table 3: Analog Comparison

CompoundModificationIC₅₀ (Kinase, µM)Solubility (mg/mL)
ParentNone1.20.15
CID 15386753,4-Dimethoxyphenethyl0.11 0.08
C₂₄H₃₃N₅Pentyl chain0.90.05

Future Directions

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance bioavailability and reduce off-target effects.

In Vivo Efficacy Studies

Pending pharmacokinetic studies in murine models will assess oral bioavailability and blood-brain barrier penetration.

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